Zingibroside R1

Overview

Description

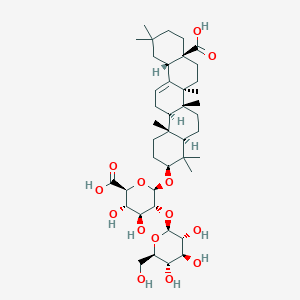

Zingibroside R1 (ZR1), also known as Ginsenoside Z-R1, is a triterpenoid saponin derived from plants of the Panax genus, notably Panax japonicus and Cuscuta chinensis . Its chemical formula is C₄₂H₆₆O₁₄, with a molecular weight of 794.97 g/mol . Structurally, ZR1 features a β-D-glucopyranosyl ester bond at the C-28 position, a hallmark of oleanane-type saponins, and is biosynthesized via glycosylation of calenduloside E by UDP-glycosyltransferases (UGT94 family enzymes) .

ZR1 exhibits diverse pharmacological activities, including:

- Anti-tumor and anti-angiogenic effects: Inhibits tumor cell proliferation and vascularization .

- Neuroprotective properties: Enhances locomotion and stress resistance in Caenorhabditis elegans .

- Anti-HIV-1 activity: Demonstrates inhibitory effects on HIV-1 replication (IC₅₀ = 91.3 µM) .

- elegans .

ZR1 is also a diagnostic marker for differentiating Panax species, as it is absent in notoginseng (Panax notoginseng) but present in white ginseng, red ginseng, and American ginseng .

Preparation Methods

Extraction and Isolation from Natural Sources

The primary source of zingibroside R1 is Cuscuta chinensis, a plant used in traditional Chinese medicine. Extraction begins with solvent selection to optimize yield and purity. A standardized protocol involves using a methyl tert-butyl ether (MTBE)-methanol mixture (50:50 v/v) followed by 100% methanol . The combined extracts are dried under reduced pressure and stored at 4°C to prevent degradation.

Solvent Optimization and Yield

Polar solvents like methanol are critical for solubilizing this compound’s glycosidic structure. Studies show that sequential extraction with MTBE-methanol increases the recovery of saponins compared to single-solvent systems . Post-extraction, the crude extract undergoes centrifugation and filtration to remove particulate matter, yielding a solution enriched in this compound and related compounds such as astragalin and pinoresinol .

Chromatographic Purification Techniques

Chromatography is indispensable for isolating this compound from complex plant matrices. Reversed-phase high-performance liquid chromatography (RP-HPLC) and medium-pressure liquid chromatography (MPLC) are widely employed.

RP-HPLC Parameters

A LiChrospher-Select B column (250 × 50 mm, 10 µm particles) is used with a binary solvent system :

-

Solvent A : Water adjusted to pH 3 with formic acid

-

Solvent B : Methanol-acetonitrile (1:1 v/v)

A gradient elution from 23% to 63% solvent B over 57.7 minutes achieves optimal separation . Fractions collected every 30 seconds are analyzed via LC-MS and NMR to identify this compound-enriched batches.

Table 1: Chromatographic Conditions for this compound Purification

| Parameter | Specification |

|---|---|

| Column | LiChrospher-Select B (250 × 50 mm) |

| Flow Rate | 80 mL/min |

| Detection | PDA, light scattering, MS |

| Purity Assessment | H-NMR (≈50% purity in enriched fractions) |

MPLC for Large-Scale Purification

MPLC pre-fractionation reduces complexity before HPLC. Using ammonium formate-formic acid (pH 3.0) and methanol-acetonitrile gradients, this compound is separated from co-eluting compounds like astragalin . This step is critical for industrial-scale production, where throughput and cost-efficiency are paramount.

Biosynthetic Pathways and Biotechnological Production

This compound biosynthesis in plants involves the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which generate isopentenyl pyrophosphate (IPP) . IPP is converted to 2,3-oxidosqualene by squalene synthase and monooxygenase, then cyclized by oxidosqualene cyclases (OSCs) into triterpenoid skeletons . Subsequent modifications by cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs) introduce hydroxyl groups and sugar moieties, respectively .

Enzymatic Modifications

In Panax japonicus, CYP450s catalyze hydroxylation at C-20 and C-24 positions, while UGTs attach glucose residues to form the final ginsenoside structure . Heterologous expression of these enzymes in microbial hosts (e.g., Saccharomyces cerevisiae) offers a promising route for synthetic biology-based production, though yields remain suboptimal compared to plant extraction .

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Function | Gene Candidates Identified |

|---|---|---|

| Squalene Synthase | IPP to squalene | PjSS1, PjSS2 |

| CYP450 | Hydroxylation of triterpenoid skeleton | PjCYP716A1 |

| UGT | Glycosylation | PjUGT74A2 |

Challenges in Purification and Scaling

Despite advancements, achieving high-purity this compound remains challenging. The compound’s structural similarity to other ginsenosides complicates chromatographic separation, often necessitating multiple purification cycles . Scaling industrial production also faces hurdles:

-

Low Abundance in Plants : Cuscuta chinensis contains only 0.02–0.05% this compound by dry weight .

-

Cost of Chromatography : HPLC-grade solvents and columns account for 60–70% of production costs .

Comparative Analysis of Preparation Methods

Table 3: Efficiency of this compound Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Plant Extraction | 0.04 | 50 | Moderate | Low |

| Biotechnological | 0.01* | 90* | High (theoretical) | High* |

*Theoretical values based on microbial fermentation studies .

Chemical Reactions Analysis

Types of Reactions: Zingibroside R1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Chemistry

Zingibroside R1 serves as a reference compound in the study of triterpenoid saponins and their derivatives. Its unique chemical structure allows researchers to explore the properties and transformations of similar compounds, aiding in the understanding of their roles in biological systems and potential pharmaceutical applications.

Biology

Research has demonstrated that this compound exhibits significant effects on model organisms, particularly Caenorhabditis elegans. Studies indicate that it enhances lifespan, improves locomotion, and increases resistance to oxidative stress and heat exposure. These findings suggest its potential role in neuroprotection and stress resistance .

Medicine

This compound shows promise in treating various health conditions:

- Anti-Cancer Properties : It has been reported to suppress the growth of cancer cells, indicating potential applications in oncology.

- Neurodegenerative Diseases : The compound may have neuroprotective effects, making it a candidate for research into treatments for diseases such as Alzheimer's .

- Anti-HIV Activity : Preliminary studies suggest that this compound can inhibit HIV-1 infection in laboratory settings, although further research is needed to establish its efficacy and safety in humans .

Industry

This compound is being investigated for its potential use in developing natural product-based pharmaceuticals and nutraceuticals. Its antioxidant properties and ability to modulate biological pathways make it a valuable candidate for formulation in health supplements .

Case Study 1: Neuroprotective Effects in C. elegans

A study published in 2022 explored the effects of this compound on C. elegans. The results indicated that treatment with extracts enriched with this compound improved lifespan and locomotion while reducing oxidative stress markers. The study concluded that this compound could be a key component responsible for the health benefits observed from Cuscuta chinensis extracts .

Case Study 2: Anti-Tumor Activity

Research conducted on the anti-tumor effects of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines. This study highlighted the need for further investigations into the mechanisms by which this compound exerts its anti-cancer effects, including its influence on apoptosis and cell cycle regulation.

Case Study 3: Anti-HIV Properties

In vitro studies have shown that this compound possesses anti-HIV-1 activity by inhibiting viral entry into host cells. This property suggests potential applications in developing antiviral therapies, although more comprehensive studies are required to validate these findings .

Mechanism of Action

The mechanism of action of Zingibroside R1 involves multiple molecular targets and pathways:

Anti-tumor Activity: It inhibits angiogenesis and induces apoptosis in cancer cells by targeting specific signaling pathways.

Anti-HIV-1 Activity: It inhibits the uptake of 2-deoxy-D-glucose by EAT cells, thereby reducing the replication of HIV-1.

Neuroprotective Activity: It enhances the resistance to oxidative stress and improves cognitive functions by modulating reactive oxygen species levels and other neuroprotective pathways.

Comparison with Similar Compounds

Zingibroside R1 shares structural and functional similarities with other oleanane-type saponins. Below is a detailed comparison:

Pharmacological Activities

Distribution in Panax Species

| Ginseng Variety | This compound Content (mg/g) | Notoginsenoside R1 Content (mg/g) | Key Differentiation Factor |

|---|---|---|---|

| Notoginseng | Not detected | 12.51 ± 5.82 | Absence of ZR1 |

| White Ginseng | 0.01–0.02 | Trace amounts | Low ZR1 levels |

| American Ginseng | 0.01–0.02 | Trace amounts | Presence of F11 marker |

| Red Ginseng | 0.01–0.02 | Trace amounts | High PPD-type saponins |

Data adapted from Huang et al. (2017) .

Enzymatic and Biotechnological Relevance

- UGT94Q15-V1 : This enzyme catalyzes the addition of a glucose moiety to calenduloside E to form ZR1, highlighting its role in tailoring saponin bioactivity .

- PlGH3 Glycosidase : Hydrolyzes the C-28 glucosyl ester bond in ZR1 and analogs, enabling the production of rare saponins for pharmacological studies .

Biological Activity

Zingibroside R1, a dammarane-type triterpenoid saponin derived from Cuscuta chinensis and Panax japonicus, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of this compound

- Chemical Structure : this compound has a molecular formula of and a molecular weight of approximately 794.97 g/mol. It features a dammarane skeleton typical of many ginsenosides.

- Source : Primarily isolated from the rhizomes, taproots, and lateral roots of Panax japonicus and Cuscuta chinensis.

Biological Activities

This compound exhibits several notable biological activities:

1. Anti-Tumor Properties

Research indicates that this compound possesses significant anti-tumor effects. In vitro studies have shown its ability to suppress cancer cell proliferation. For example, it has been reported to inhibit the growth of various cancer cell lines, demonstrating potential as an anti-cancer agent.

2. Anti-Angiogenic Activity

This compound has been linked to anti-angiogenic effects, which are crucial in cancer therapy as they inhibit the formation of new blood vessels that tumors need for growth. The compound has shown promise in reducing vascular endothelial growth factor (VEGF) expression in experimental models.

3. Anti-HIV-1 Activity

Laboratory studies have demonstrated that this compound can inhibit HIV-1 infection in cultured cells. Its mechanism appears to involve interference with viral entry or replication processes.

4. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research using Caenorhabditis elegans suggests that it enhances resistance to oxidative stress and improves lifespan and locomotion under stress conditions.

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

- Oxidative Stress Reduction : this compound reduces intracellular levels of reactive oxygen species (ROS), contributing to its antioxidant properties.

- Gene Expression Modulation : The compound influences gene expression related to apoptosis and cell cycle regulation.

- Cell Signaling Pathways : It may affect signaling pathways involved in inflammation and cellular survival.

Neuroprotection in Model Organisms

A study highlighted the effects of this compound on C. elegans, where it improved locomotion and survival rates under heat stress conditions, indicating potential benefits for neurodegenerative diseases like Alzheimer's .

Cancer Treatment Potential

In a series of experiments, this compound was tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the standard methodologies for identifying and quantifying Zingibroside R1 in plant extracts?

this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Advanced techniques like UPLC-ESI-Orbitrap-MS provide higher resolution, enabling precise quantification based on retention times (e.g., 24 minutes for this compound) and characteristic ion fragments . Calibration curves using purified standards are essential for accurate quantification, with PAR values (e.g., 3.29) used to validate detection specificity .

Q. What are the primary biological activities of this compound, and how are they experimentally validated?

this compound exhibits anti-tumor, anti-angiogenic, and anti-HIV-1 activities. These are validated through:

- Anti-tumor assays : Inhibition of 2-deoxy-D-glucose uptake in EAT cells (IC50 = 91.3 μM) .

- Anti-angiogenic studies : Chick chorioallantoic membrane (CAM) assays to measure blood vessel formation suppression.

- Anti-HIV activity : Cell-based assays measuring viral replication inhibition in HIV-1-infected T-cells .

Q. How is this compound extracted and purified from Panax japonicus rhizomes?

Extraction involves maceration of dried rhizomes in ethanol or methanol, followed by solvent partitioning (e.g., ethyl acetate/water). Purification employs column chromatography (silica gel or reversed-phase C18) and preparative HPLC. Purity (≥98%) is confirmed via NMR and high-resolution MS .

Q. What structural features of this compound contribute to its bioactivity?

Its triterpenoid backbone and glycosylation pattern (C42H66O14) are critical. Hydroxyl groups at C-3 and C-20 enhance interactions with molecular targets like HIV-1 reverse transcriptase, while the sugar moiety improves solubility and cellular uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-HIV efficacy of this compound across studies?

Discrepancies may arise from variations in:

- Cell lines : Primary T-cells vs. immortalized lines (e.g., MT-4) exhibit differing susceptibility.

- Dosage regimes : IC50 values depend on exposure duration and concentration gradients.

- Assay conditions : Use of pseudotyped vs. wild-type HIV-1 particles. Standardized protocols (e.g., NIH AIDS Reagent Program guidelines) and replication studies are recommended to validate findings .

Q. What experimental designs are optimal for studying this compound’s lifespan-extending effects in Caenorhabditis elegans?

Key steps include:

- Synchronizing worm populations to eliminate age variability.

- Administering this compound via bacterial feed (e.g., E. coli OP50) at concentrations ≤100 μM.

- Monitoring survival daily, with controls for solvent effects (e.g., DMSO). In a 2022 study, this compound increased mean lifespan by 10% (p < 0.05) compared to controls, validated via Kaplan-Meier analysis .

Q. How can researchers address challenges in quantifying this compound’s anti-angiogenic activity in vivo?

Use transgenic zebrafish models with fluorescent endothelial cells (e.g., fli1a:EGFP) to visualize vascular development. Administer this compound during embryogenesis and quantify intersegmental vessel density via confocal microscopy. Compare results with known inhibitors like sunitinib to establish efficacy thresholds .

Q. What analytical techniques mitigate signal interference when quantifying this compound in complex matrices?

- Matrix-matched calibration : Prepare standards in blank plant extract to account for ion suppression/enhancement.

- MRM (Multiple Reaction Monitoring) : Monitor specific precursor-to-product ion transitions (e.g., m/z 795 → 633) to improve selectivity in UPLC-MS/MS .

Q. Methodological Considerations

Q. How to validate this compound’s purity and stability during long-term storage?

- Stability testing : Store at -80°C in anhydrous DMSO and assess degradation via monthly HPLC checks.

- Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/alkaline conditions to identify degradation products .

Q. What strategies optimize this compound’s solubility for in vivo pharmacokinetic studies?

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQOMUVKRDJBGZ-COUNGWPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.